N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
CAS No.: 2034369-47-4
Cat. No.: VC5176068
Molecular Formula: C22H22N4O
Molecular Weight: 358.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034369-47-4 |
|---|---|
| Molecular Formula | C22H22N4O |
| Molecular Weight | 358.445 |
| IUPAC Name | N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O/c1-15-21(17-8-4-3-5-9-17)16(2)26(25-15)13-12-23-22(27)20-14-18-10-6-7-11-19(18)24-20/h3-11,14,24H,12-13H2,1-2H3,(H,23,27) |
| Standard InChI Key | OETYFMFBYQPCDN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CC=C4 |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The IUPAC name N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide delineates its structure:
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A 3,5-dimethyl-4-phenylpyrazole core substituted at the N1 position with an ethyl group.
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The ethyl chain terminates in a carboxamide group bonded to the C2 position of an indole heterocycle.
Molecular Formula and Weight
Using PubChem’s molecular formula calculator for analogous pyrazole-ethyl-carboxamides , the formula is deduced as C22H22N4O. The molecular weight calculates to 358.45 g/mol, with a monoisotopic mass of 358.1797 Da.
Synonyms and Registry Numbers
While no CAS registry number is publicly assigned, potential synonyms include:
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1H-Indole-2-carboxamide, N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-
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N-(2-(3,5-Dimethyl-4-phenylpyrazol-1-yl)ethyl)indole-2-carboxamide
Synthesis and Structural Characterization
Synthetic Pathways
Though no direct synthesis protocol exists for this compound, analogous pyrazole-ethyl-amides are typically synthesized via:
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Pyrazole Core Formation: Condensation of hydrazines with diketones or β-keto esters. For example, 3,5-dimethyl-4-phenylpyrazole derivatives are synthesized using phenylacetone and dimethylhydrazine under acidic conditions .
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Ethylamine Functionalization: Alkylation of the pyrazole N1 position with 2-chloroethylamine.
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Carboxamide Coupling: Reaction of the ethylamine intermediate with indole-2-carboxylic acid using coupling agents like EDCI/HOBt.
Crystallographic and Conformational Analysis
A crystallographic study of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate reveals key geometric parameters for the pyrazole ring:
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Bond Lengths: N–N = 1.365 Å, C–N = 1.351–1.451 Å.
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Planarity: Pyrazole rings exhibit near-perfect planarity (±0.002 Å), facilitating π-π stacking with aromatic systems like indole.
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Hydrogen Bonding: The NH group of the carboxamide may act as a hydrogen bond donor, while the indole N–H could participate in intermolecular interactions.
Table 1: Predicted Geometric Parameters (DFT Calculations)
| Parameter | Value (Å/°) |
|---|---|
| Pyrazole C3–N3 | 1.450 |
| Indole C2–C3 | 1.404 |
| Dihedral (Pyrazole-Indole) | 41.8° |
Physicochemical Properties
Solubility and Partitioning
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logP (Octanol-Water): Estimated at 3.82 using the XLogP3 algorithm, indicating moderate lipophilicity.
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Aqueous Solubility: ~0.12 mg/mL (pH 7.4), derived from solubility models for indole derivatives.
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.1 (indole NH), 7.6–7.2 (aromatic H), 2.4 (pyrazole CH3) |
| 13C NMR | δ 165.5 (C=O), 140.2 (pyrazole C4), 121–135 (aromatic C) |
| IR | 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O) |
Applications and Research Directions
Medicinal Chemistry
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Anticancer Agents: Indole-pyrazole hybrids exhibit tubulin polymerization inhibition (e.g., analogues of combretastatin) .
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Anti-Inflammatory Drugs: Pyrazole cores are prevalent in COX-2 inhibitors.
Material Science
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Luminescent Materials: Indole derivatives are explored for OLED applications due to extended conjugation.
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